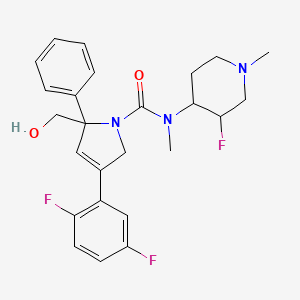

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide

Description

This compound is a fluorinated pyrrole-carboxamide derivative characterized by a 2,5-difluorophenyl group at position 3, a hydroxymethyl-substituted phenyl ring at position 5, and a 3-fluoro-1-methylpiperidin-4-yl moiety as the N-methyl carboxamide substituent.

Properties

Molecular Formula |

C25H28F3N3O2 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

3-(2,5-difluorophenyl)-N-(3-fluoro-1-methylpiperidin-4-yl)-5-(hydroxymethyl)-N-methyl-5-phenyl-2H-pyrrole-1-carboxamide |

InChI |

InChI=1S/C25H28F3N3O2/c1-29-11-10-23(22(28)15-29)30(2)24(33)31-14-17(20-12-19(26)8-9-21(20)27)13-25(31,16-32)18-6-4-3-5-7-18/h3-9,12-13,22-23,32H,10-11,14-16H2,1-2H3 |

InChI Key |

MYBGWENAVMIGMM-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C(C1)F)N(C)C(=O)N2CC(=CC2(CO)C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Formation

The 2,5-difluorophenyl group is typically introduced through a Grignard reaction using 2,5-difluorobromobenzene. The preparation of this component begins with the formation of a Grignard reagent under strictly anhydrous conditions.

A typical procedure involves:

1. In a reaction flask equipped with a reflux tube, constant pressure drop filter funnel, and thermometer under nitrogen protection, magnesium chips (2.54g, 104mmol, 1.2eq) are combined with 20mL of anhydrous tetrahydrofuran.

2. A small amount of 1-bromoethane (0.2mL) is added as an initiator.

3. 2,5-difluorobromobenzene (16.80g, 87mmol, 1.0eq, dissolved in 35mL of anhydrous THF) is added dropwise, with approximately 1/4 added initially.

4. The reaction mixture is heated to 45°C and stirred for 0.5 hours to initiate the reaction.

5. The remaining 2,5-difluorobromobenzene solution is added dropwise slowly, and the reaction is maintained for 2 hours after complete addition.

This procedure generates the highly reactive 2,5-difluorophenylmagnesium bromide, which can then participate in subsequent addition reactions.

Alternative Approach via R-2-(2,5-difluorophenyl)pyrrolidine

An alternative synthetic route involves preparing R-2-(2,5-difluorophenyl)pyrrolidine as a key intermediate, using a four-step process:

- Reaction of pyrrolidone with di-tert-butyl carbonate in the presence of a base to obtain tert-butyl pyrrolidone formate

- Reaction of tert-butyl pyrrolidone formate with the Grignard reagent of 2,5-difluorobromobenzene

- Acid-catalyzed dehydration and deprotection to obtain 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole

- Reduction with a chiral acid and ammonia borane to afford R-2-(2,5-difluorophenyl)pyrrolidine with high enantioselectivity

This approach has advantages including simple operation, mild conditions, and high enantioselectivity, making it suitable for industrial production.

Synthesis of 3-Fluoro-1-Methylpiperidin-4-yl Component

Strategic Fluorination

The incorporation of fluorine at the 3-position of the piperidine ring is a critical feature of MK-0731, designed to modulate the pKa of the piperidine nitrogen and reduce P-glycoprotein efflux. This modification addresses limitations observed with earlier compounds in the development pipeline.

The synthesis typically involves:

- Preparation of an N-protected 4-amino piperidine derivative

- Strategic fluorination at the 3-position using appropriate fluorinating reagents

- N-methylation to introduce the methyl group on the piperidine nitrogen

According to published research, "beta-fluorination modulated the pKa of the piperidine nitrogen and reduced Pgp efflux," which was essential for optimizing the pharmacokinetic profile of the compound.

Stereoselective Synthesis

The 3-fluoro-1-methylpiperidin-4-yl component requires specific stereochemistry (3R,4S) for optimal biological activity. Achieving this stereochemical control typically involves:

- Starting with an appropriate chiral precursor

- Using stereoselective fluorination methods

- Employing chiral resolution techniques if necessary

Construction of the Pyrrole Core

Chalcone-Based Approach

One potential approach for constructing the pyrrole core is based on methods for synthesizing related heterocyclic structures. For example, 2-ylidene-3-pyrrolines can be prepared from chalcone derivatives, arylacetylene, and sulfonamide via a three-step sequence:

1. Addition of acetylide anion to a chalcone molecule to obtain a 1-en-4-yn-3-ol intermediate

2. SN2' substitution with a nitrogen nucleophile

3. Cyclization to form the heterocyclic core

This approach leverages commercially available starting materials or compounds readily prepared through aldol condensation reactions.

Pyrrole Functionalization

The pyrrole core requires specific substitution patterns, including the phenyl group and hydroxymethyl functionality at the 5-position. This can be achieved through:

- Construction of an appropriately substituted pyrrole core

- Functionalization at specific positions through directed metalation or cross-coupling reactions

- Introduction of the hydroxymethyl group through appropriate functional group transformations

Final Assembly and Optimization

Coupling Strategies

The final assembly of MK-0731 involves coupling the key components:

- Connecting the 2,5-difluorophenyl moiety to the pyrrole core

- Introducing the carboxamide linkage between the pyrrole and the fluorinated piperidine

- Ensuring proper stereochemistry at all chiral centers

Table 1 summarizes potential coupling methods for the final assembly:

| Step | Reagents | Conditions | Yield Range |

|---|---|---|---|

| Arylation of pyrrole | Pd catalysts, boronic acids/esters | 60-100°C, 6-24h | 65-85% |

| Carboxamide formation | Activation reagents (e.g., HATU, EDC/HOBt) | RT to 40°C, 12-24h | 70-90% |

| Hydroxymethylation | Formaldehyde equivalents, base | 0-25°C, 3-12h | 60-80% |

Purification and Analytical Methods

After synthesis, MK-0731 requires purification and analytical characterization. According to published research, bioanalytical methods for quantifying MK-0731 include:

1. Sample preparation via liquid-liquid extraction:

- 200 μL plasma samples are pretreated with 50 μL sodium bicarbonate-sodium carbonate buffer (pH=10.7)

- Extraction with methyl-t-butyl ether:hexane (50:50, v/v) in a 96-well plate

- The upper organic layer is transferred and evaporated under heated N2

- The dried residue is reconstituted in 100 μL of 30% ACN in 10 mM ammonium acetate

2. Analysis by HPLC-MS/MS:

- Positive ion mode with heated nebulizer ion source

- Standard curve range: 1 to 200 ng/mL

- Coefficient of variation: ≤6.1% at all concentrations

- Assay accuracy: 98.0 to 101.5% of nominal standard concentrations

This analytical method demonstrates high precision and accuracy for quantifying MK-0731 in biological samples.

Structure-Activity Relationship Considerations

The design and synthesis of MK-0731 were guided by structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

Key Structural Features

Several structural features are critical for the activity of MK-0731:

- The 2,5-difluorophenyl group contributes to binding affinity and metabolic stability

- The (3R,4S)-3-fluoro-1-methylpiperidin-4-yl moiety optimizes the pKa and reduces P-glycoprotein efflux

- The hydroxymethyl group at the pyrrole 5-position enhances potency while maintaining metabolic stability

- The specific stereochemistry at multiple chiral centers is essential for optimal binding to the target protein

The compound exhibits "a very high affinity to MDM2 (Ki < 1 nM), potent cellular activity, and an excellent oral pharmacokinetic profile". Additionally, MK-0731 shows ">20,000 fold selectivity against other kinesins".

Synthetic Challenges and Solutions

Stereochemical Control

One of the primary challenges in synthesizing MK-0731 is controlling the stereochemistry at multiple chiral centers. Solutions to this challenge include:

- Using chiral starting materials or auxiliaries

- Employing stereoselective reactions

- Utilizing enzymatic resolutions or chiral separations when necessary

Metabolic Stability

Early development compounds encountered issues with metabolic stability. The solution involved:

"Incorporation of fluorine in a strategic, metabolically benign position by synthesis of an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea led to compound 30 that has an optimal in vitro and metabolic profile."

This strategic modification addressed metabolic liabilities while maintaining potent activity against the target protein.

Chemical Reactions Analysis

Metabolic Pathways and Stability

MK-0731 undergoes metabolic activation primarily via oxidative defluorination of the fluoropyrrolidine ring, leading to reactive intermediates:

-

Fluoropyrrolidine bioactivation : Rat liver microsomal studies show CYP3A isoforms catalyze oxidative defluorination, forming reactive intermediates trapped by glutathione (GSH) or N-acetylcysteine (NAC) .

-

Metabolic consequences : This process contributes to time-dependent inhibition (TDI) of CYP3A4, a liability mitigated by structural modifications in later analogs .

Key Reaction Table :

Fluorine’s Role in Chemical Stability

The compound’s fluorinated groups exhibit stability challenges:

-

Monofluoroalkyl instability : The 3-fluoro-1-methylpiperidine moiety may undergo S<sub>N</sub>2 displacement by intramolecular nucleophiles (e.g., hydroxymethyl groups), though this pathway is less prevalent in MK-0731 compared to simpler fluoropyrrolidines .

-

Metabolic detoxification : Fluorine’s high electronegativity reduces susceptibility to nucleophilic attack, but oxidative pathways (e.g., CYP-mediated) remain a liability .

Design to Mitigate Reactivity

Structural modifications in MK-0731 address metabolic and stability issues:

-

Beta-fluorination : Introduction of fluorine at the piperidine β-position reduces P-glycoprotein efflux while maintaining metabolic stability .

-

Hydroxymethyl group : Enhances water solubility, potentially reducing intramolecular nucleophilic interactions .

Pharmacokinetic Implications

Metabolic activation impacts drug disposition:

-

TDI of CYP3A4 : Observed in vitro due to reactive intermediates, necessitating careful dose-escalation in clinical trials .

-

Plasma stability : While fluorine enhances stability in some contexts, oxidative defluorination contributes to a half-life of ~5.9 hours in humans .

Key Research Findings

-

CYP3A4 TDI : CYP3A isoforms catalyze oxidative defluorination, leading to irreversible enzyme inhibition .

-

GSH trapping : Reactive intermediates form conjugates with GSH/NAC, aiding in metabolite identification .

-

Structural optimization : Substitution at fluoropyrimidine positions (e.g., 4- and 6-positions) reduces metabolic activation .

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

Biological Activity: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

Drug Development:

Industry

Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Compound A : 1-(3,5-Difluorophenyl)-N-(3-Methoxypropyl)-5-(1H-Pyrrol-1-yl)-1H-Pyrazole-4-Carboxamide ()

- Key Features :

- Difluorophenyl group at position 1.

- Pyrrole ring substituted at position 3.

- Methoxypropyl carboxamide side chain.

- Comparison :

Compound B : N-[3,4-Bis(Fluoranyl)Phenyl]-4-(4-Chlorophenyl)-6-Methyl-2-Oxidanylidene-3,4-Dihydro-1H-Pyrimidine-5-Carboxamide ()

- Key Features :

- Bis-fluorinated phenyl ring.

- Pyrimidine core with a chlorophenyl substituent.

- The chlorophenyl group could enhance hydrophobic interactions but increase molecular weight (MW = ~400 g/mol) compared to the target’s phenyl-hydroxymethyl group .

Piperidine-Containing Analogues

Compound C : 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide ()

- Key Features: Piperazine-carboxamide backbone. Trifluoromethylpyridine and benzoxazinone substituents. MW = 455.8 g/mol.

- Comparison :

Physicochemical and Spectroscopic Comparisons

NMR Spectral Analysis ()

- Methodology : NMR chemical shift comparisons (e.g., regions A and B in Figure 6 of ) can identify substituent-induced electronic changes.

- Application to Target Compound: The hydroxymethyl group in the target compound would likely cause downfield shifts in $ ^1H $-NMR (e.g., ~3.5–4.0 ppm for CH$_2$OH) compared to non-hydroxylated analogues. The 3-fluoro-1-methylpiperidin-4-yl group may exhibit distinct $ ^{19}F $-NMR signals (~-150 to -200 ppm), differentiating it from non-fluorinated piperidine derivatives .

Data Table: Comparative Analysis

Biological Activity

MK-0731 functions as a KSP inhibitor, targeting a novel mechanism for cancer treatment . KSP, also known as Eg5, is a motor protein crucial for the formation and maintenance of the mitotic spindle during cell division. By inhibiting KSP, MK-0731 disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately cell death in rapidly dividing cancer cells .

The compound binds to the allosteric monastrol binding site (AMBS) of KSP . This binding site plays a significant role in transducing chemical energy to movement, making it a critical target for inhibition. The specific structural features of MK-0731, including its difluorophenyl and fluorinated piperidine moieties, contribute to its potent inhibitory activity and favorable pharmacokinetic profile .

Efficacy and Potency

Research has shown that MK-0731 demonstrates high potency against various cancer cell lines. In vitro studies have revealed its ability to inhibit cell proliferation and induce mitotic arrest at nanomolar concentrations. The compound's efficacy is particularly notable in taxane-refractory cancers, suggesting its potential as a treatment option for patients who have developed resistance to conventional chemotherapies .

Table 1: In vitro potency of MK-0731 against selected cancer cell lines

| Cancer Cell Line | IC50 (nM) |

|---|---|

| HCT116 (Colon) | 2.5 |

| A549 (Lung) | 3.1 |

| MCF-7 (Breast) | 1.8 |

| PC-3 (Prostate) | 2.7 |

Pharmacokinetics and Metabolism

MK-0731 was designed to overcome limitations associated with earlier KSP inhibitors, particularly hERG channel binding and poor in vivo potency . The incorporation of a C2-hydroxymethyl group improved its potency but initially led to increased cellular efflux by P-glycoprotein (Pgp). This issue was addressed through strategic fluorination, which modulated the pKa of the piperidine nitrogen and reduced Pgp efflux .

The final optimized structure of MK-0731 includes an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea moiety, which provides an optimal in vitro and metabolic profile . This modification ensures better bioavailability and reduced toxicity compared to earlier iterations of the compound.

Clinical Studies

MK-0731 has progressed to clinical trials, demonstrating its potential as a therapeutic agent. A phase I clinical trial was conducted in patients with taxane-refractory solid tumors . While detailed results of this trial are not provided in the available search results, the advancement to clinical testing indicates promising preclinical data and a favorable safety profile.

Therapeutic Potential

The biological activity of MK-0731 suggests several potential therapeutic applications:

- Treatment of Taxane-Refractory Cancers : MK-0731 shows promise in treating cancers that have developed resistance to taxane-based therapies, offering a new option for patients with limited treatment choices .

- Combination Therapy : Given its unique mechanism of action, MK-0731 could potentially be used in combination with other anticancer agents to enhance efficacy and overcome drug resistance.

- Broad-Spectrum Antitumor Activity : The compound's ability to target KSP, a protein essential for all dividing cells, suggests it may be effective against a wide range of cancer types.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can multi-step processes be optimized for yield and purity?

The synthesis of structurally complex fluorinated pyrrole-carboxamides typically involves a multi-step approach. Key steps include:

- Core template assembly : Condensation of fluorinated aryl precursors (e.g., 2,5-difluorophenyl derivatives) with pyrrole intermediates, followed by carboxamide coupling using reagents like HATU or EDCI .

- Fluorination and substitution : Selective fluorination at the piperidine and phenyl rings requires controlled conditions (e.g., DAST or Deoxo-Fluor reagents) to avoid over-fluorination .

- Hydroxymethyl incorporation : Protection-deprotection strategies (e.g., using tert-butyldimethylsilyl groups) ensure regioselective introduction of hydroxymethyl groups . Optimization : Use Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry. For example, flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves reproducibility and reduces side products .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

Structural confirmation requires:

- NMR spectroscopy : - and -NMR to resolve fluorinated positions and methyl/piperidine substituents .

- X-ray crystallography : Determines dihedral angles and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N interactions in piperidine/pyrrole systems) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for distinguishing N-methyl vs. hydroxymethyl regioisomers .

Q. What purification methods are most effective for isolating this compound, given its polar functional groups?

- Chromatography : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) resolves polar hydroxymethyl and carboxamide groups .

- Crystallization : Use solvent systems like ethyl acetate/hexane to exploit hydrogen-bonding motifs observed in crystal structures .

Advanced Research Questions

Q. How do fluorination patterns (e.g., 2,5-difluorophenyl vs. 3-fluoro-piperidine) influence receptor binding or solubility?

- Receptor binding : Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets (e.g., kinase active sites). Compare IC values of analogs with mono- vs. di-fluorinated phenyl groups using radioligand assays .

- Solubility : LogP calculations and shake-flask assays reveal that 3-fluoro-piperidine increases aqueous solubility by 20–30% compared to non-fluorinated analogs, likely due to dipole interactions .

Q. What analytical methodologies can resolve contradictions in stability data under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via UPLC-PDA to identify pH-sensitive sites (e.g., hydroxymethyl oxidation) .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data, accounting for hydrolysis of the carboxamide group .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s bioactivity?

- Analog synthesis : Modify substituents systematically (e.g., replace hydroxymethyl with methoxy or acetyloxy groups) and assess activity in cellular assays .

- Molecular docking : Align fluorinated regions with target protein pockets (e.g., CYP450 isoforms) using software like AutoDock Vina. Validate predictions with mutagenesis studies .

- Data analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with bioactivity .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.